![molecular formula C30H37N3Na2O8S2 B12365699 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B12365699.png)
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its naphthalene core, which is substituted with sulfonic acid groups, an acetylamino group, a hydroxy group, and an azo linkage to a dodecylphenyl group. The disodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
准备方法
The synthesis of 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt involves several steps:
Nitration and Reduction: The naphthalene core undergoes nitration to introduce nitro groups, which are then reduced to amino groups.
Sulfonation: The amino-naphthalene derivative is sulfonated to introduce sulfonic acid groups at the 2 and 7 positions.
Acetylation: The amino group at the 5 position is acetylated to form the acetylamino derivative.
Azo Coupling: The acetylamino-naphthalenedisulfonic acid is then coupled with 4-dodecylphenyl diazonium salt to form the azo linkage.
Hydroxylation: Finally, the compound is hydroxylated at the 4 position to introduce the hydroxy group.
Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the synthesis process.
化学反应分析
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo linkage can be reduced to form amine derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Hydrolysis: The acetylamino group can be hydrolyzed to form the corresponding amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound is used in staining techniques for microscopy and in the study of biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance its solubility and facilitate its interaction with various substrates. The azo linkage allows for electron transfer and redox reactions, while the hydroxy and acetylamino groups provide sites for further chemical modifications. These interactions enable the compound to exert its effects in various chemical and biological processes.
相似化合物的比较
Similar compounds to 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt include:
2,7-Naphthalenedisulfonic acid derivatives: These compounds share the naphthalene core and sulfonic acid groups but differ in other substituents.
Azo dyes: Compounds with azo linkages and various aromatic groups, used in dyeing and staining applications.
Hydroxy-naphthalene derivatives: Compounds with hydroxy groups on the naphthalene core, used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and applications.
属性
分子式 |
C30H37N3Na2O8S2 |
|---|---|
分子量 |
677.7 g/mol |
IUPAC 名称 |
disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI 键 |
CZWHGIACASUWJC-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


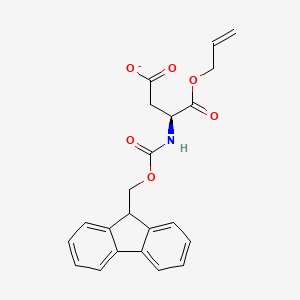
![(2S)-2-[[2-amino-2-[(3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12365621.png)

![6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12365627.png)
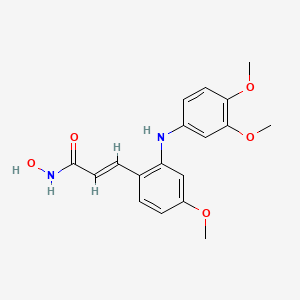
![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
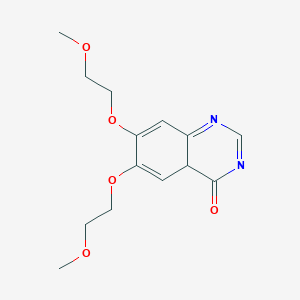
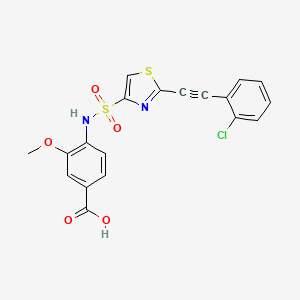
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)


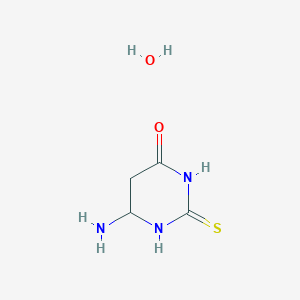
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)
